molecular formula C23H36O3 B13844960 Arachidonic acid glycidyl ester-d5

Arachidonic acid glycidyl ester-d5

Katalognummer: B13844960
Molekulargewicht: 365.6 g/mol
InChI-Schlüssel: ACYNJBAUKQMZDF-BGRPFJIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arachidonic acid glycidyl ester-d5 is a labeled analogue of arachidonic acid glycidyl ester. It is an ester derivative of the essential fatty acid arachidonic acid and serves as an intermediate in the preparation of the endocannabinoid 2-arachidonyl glycerol. This compound is used in various scientific research applications due to its unique properties and labeled nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of arachidonic acid glycidyl ester-d5 involves the esterification of arachidonic acid with glycidol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. The labeled version, this compound, is synthesized using deuterated reagents to incorporate deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research.

Analyse Chemischer Reaktionen

Types of Reactions

Arachidonic acid glycidyl ester-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ester group into different functional groups.

    Substitution: The glycidyl ester group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives, while reduction can yield alcohols and other reduced forms .

Wissenschaftliche Forschungsanwendungen

Arachidonic acid glycidyl ester-d5 is widely used in scientific research due to its labeled nature and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of arachidonic acid glycidyl ester-d5 involves its interaction with various molecular targets and pathways. It acts as an inhibitor of monoacylglycerol lipase and fatty acid amide hydrolase, enzymes involved in lipid metabolism. The compound’s labeled nature allows researchers to track its metabolic pathways and interactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

Arachidonic acid glycidyl ester-d5 is unique due to its labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:

    Arachidonic acid glycidyl ester: The unlabeled version of the compound.

    2-Arachidonyl glycerol: An endocannabinoid synthesized from arachidonic acid glycidyl ester.

    Glycidyl esters of other fatty acids: Similar esters derived from different fatty acids.

These compounds share some chemical properties but differ in their specific applications and labeling.

Eigenschaften

Molekularformel

C23H36O3

Molekulargewicht

365.6 g/mol

IUPAC-Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D

InChI-Schlüssel

ACYNJBAUKQMZDF-BGRPFJIQSA-N

Isomerische SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H]

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.